molecular formula C12H18O2 B1386358 4-(2,4-Dimethylphenoxy)butan-1-ol CAS No. 1153128-71-2

4-(2,4-Dimethylphenoxy)butan-1-ol

Cat. No.: B1386358
CAS No.: 1153128-71-2
M. Wt: 194.27 g/mol
InChI Key: HWTUKUFGBKEZLG-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)butan-1-ol is a bifunctional organic compound of significant interest in chemical synthesis and research applications. It features a phenolic ether moiety, derived from 2,4-dimethylphenol, and a terminal primary alcohol, connected by a four-carbon butyl chain. This structure makes it a versatile building block for constructing more complex molecules, particularly in pharmaceutical and materials science research. The terminal primary alcohol can undergo standard transformations such as oxidation, esterification, or conversion to a halide or other leaving group for nucleophilic substitution reactions . The 2,4-dimethylphenoxy group can influence the electronic properties of the molecule and may be used to modulate the solubility or bioavailability of final target compounds. Researchers value this compound for its utility as a key intermediate. Its applications include serving as a precursor in the synthesis of more complex structures like its amino-analog, 4-Amino-1-(2,4-dimethylphenoxy)butan-2-ol, which suggests its potential in developing biologically active molecules . As with many specialized chemical intermediates, the reactivity of this compound allows researchers to explore novel synthetic pathways. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethylphenoxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-5-6-12(11(2)9-10)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTUKUFGBKEZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2,4 Dimethylphenoxy Butan 1 Ol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections and functional group interconversions.

Disconnection Strategies of the Ether Linkage

The most prominent functional group in 4-(2,4-Dimethylphenoxy)butan-1-ol is the ether linkage. Therefore, the most logical retrosynthetic disconnection is at this C-O bond. This disconnection can occur in two possible ways, leading to two distinct sets of synthons and their corresponding synthetic equivalents.

Disconnection A: This involves breaking the bond between the phenoxy oxygen and the butanol chain. This leads to a 2,4-dimethylphenoxide anion and a 4-hydroxybutyl cation as synthons. The synthetic equivalents for these would be 2,4-dimethylphenol (B51704) and a 4-halobutan-1-ol or a related derivative with a good leaving group at the C4 position. This is the more common and strategically sound approach, as it sets the stage for a Williamson ether synthesis. masterorganicchemistry.comyoutube.com

Disconnection B: This less common approach involves cleaving the bond between the aromatic ring and the oxygen atom. This would generate a 2,4-dimethylphenyl cation and a butan-1,4-olate dianion. The synthetic equivalents are less straightforward and this route is generally not preferred due to the difficulty of generating a phenyl cation.

Functional Group Interconversions for Precursor Synthesis

Functional group interconversion (FGI) is a key aspect of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate the desired bond-forming reactions. imperial.ac.uk

For the synthesis of the precursors identified in Disconnection A, several FGIs might be necessary:

2,4-Dimethylphenol: This starting material is commercially available. nih.govnist.govmzcloud.orgnist.gov

4-Halobutan-1-ol: While 4-chlorobutan-1-ol and 4-bromobutan-1-ol can be sourced, they can also be prepared from other precursors. For instance, tetrahydrofuran (B95107) can be cleaved under acidic conditions with a hydrogen halide to yield the corresponding 4-halobutan-1-ol. Another route involves the reduction of γ-butyrolactone to 1,4-butanediol (B3395766), followed by a selective monohalogenation. semanticscholar.org The hydroxyl group in 1,4-butanediol could also be protected, followed by halogenation and deprotection to yield the desired 4-halobutan-1-ol.

Carbon-Carbon Bond Formation Strategies in Butanol Moiety Synthesis

Direct Synthesis Routes

Direct synthesis routes involve the forward reaction from starting materials to the target molecule. The most prominent and efficient method for synthesizing this compound is through etherification reactions.

Etherification Reactions (e.g., Williamson Ether Synthesis Analogs)

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comyoutube.com It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com

In the context of synthesizing this compound, this involves the alkylation of 2,4-dimethylphenol with a suitable 4-halobutan-1-ol.

The general reaction scheme is as follows:

2,4-Dimethylphenol is first treated with a base to form the corresponding phenoxide ion. The choice of base is crucial to ensure complete deprotonation without causing unwanted side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com The resulting 2,4-dimethylphenoxide is a potent nucleophile.

This nucleophile is then reacted with a 4-halobutan-1-ol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol. The halide acts as a good leaving group, and the phenoxide attacks the carbon atom bonded to the halogen in an SN2 fashion, displacing the halide and forming the desired ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724), to facilitate the SN2 mechanism. organic-synthesis.com The temperature and reaction time are optimized to ensure a good yield.

Table of Research Findings:

BaseAlkylating AgentSolventConditionsYield
NaH4-Chlorobutan-1-olTHF0 °C to RTModerate to Good
K₂CO₃4-Bromobutan-1-olAcetoneRefluxGood
Cs₂CO₃4-Iodobutan-1-olAcetonitrileRTHigh

This table represents typical conditions and expected outcomes based on the principles of the Williamson ether synthesis and may not reflect specific experimental data for this exact reaction.

Multi-Step Synthesis Approaches

Multi-step synthesis provides the flexibility to construct the target molecule, this compound, from readily available starting materials. The key challenge lies in the efficient and selective formation of the ether bond and the correct placement of the methyl groups on the phenyl ring.

Strategies Involving Butan-1-ol Precursors

A primary and highly effective strategy for the synthesis of this compound involves the use of a butan-1-ol derivative, which already contains the four-carbon alcohol chain. The most common and direct method is the Williamson ether synthesis.

This classical method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 2,4-dimethylphenol is deprotonated with a suitable base to form the corresponding 2,4-dimethylphenoxide. This nucleophilic phenoxide then undergoes a substitution reaction with a 4-halobutan-1-ol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol.

Reaction Scheme:

Generated code

The selection of the base is crucial to ensure complete deprotonation of the phenol (B47542) without causing side reactions. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone being preferred to facilitate the S_N2 reaction.

To protect the hydroxyl group of the 4-halobutan-1-ol from acting as a competing nucleophile, it can be transiently protected, for example, as a tetrahydropyranyl (THP) ether. This protecting group can then be removed under mild acidic conditions after the ether linkage has been formed.

An alternative approach within this strategy involves the ring-opening of tetrahydrofuran (THF) by the 2,4-dimethylphenoxide. This reaction is typically catalyzed by a phase-transfer catalyst or by the use of a strong base and high temperatures. This method avoids the need for a pre-functionalized butan-1-ol derivative.

Interactive Data Table: Reagents and Conditions for Williamson Ether Synthesis

Phenol Butan-1-ol Precursor Base Solvent Typical Reaction Temperature (°C)
2,4-Dimethylphenol4-Chlorobutan-1-olSodium HydroxideAcetone50-60
2,4-Dimethylphenol4-Bromobutan-1-olPotassium CarbonateDMF80-100
2,4-DimethylphenolTetrahydrofuranSodium HydrideDMF100-120

Integration of Aromatic Ring Functionalization

A conceptually different approach to the synthesis of this compound involves forming the phenoxybutanol backbone first, followed by the introduction of the methyl groups onto the aromatic ring. This strategy can be advantageous if the starting material, 4-phenoxybutan-1-ol, is more readily available or cost-effective.

The key step in this pathway is the Friedel-Crafts alkylation of 4-phenoxybutan-1-ol. This electrophilic aromatic substitution reaction introduces the two methyl groups at the ortho and para positions of the phenoxy ring. A variety of methylating agents can be employed, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Reaction Scheme:

Generated code

Careful control of the reaction conditions, including the stoichiometry of the reactants and the reaction temperature, is essential to achieve the desired 2,4-disubstitution pattern and to minimize the formation of polysubstituted byproducts. The hydroxyl group of the butanol chain may need to be protected during this step to prevent it from reacting with the Lewis acid or the alkylating agent.

Interactive Data Table: Parameters for Friedel-Crafts Alkylation

Substrate Alkylating Agent Lewis Acid Catalyst Solvent Typical Reaction Temperature (°C)
4-Phenoxybutan-1-olMethyl ChlorideAluminum ChlorideCarbon Disulfide0-25
4-Phenoxybutan-1-olMethyl IodideIron(III) ChlorideDichloromethane (B109758)0-25

Chemical Reactivity and Transformation Studies of 4 2,4 Dimethylphenoxy Butan 1 Ol

Reactions at the Hydroxyl Group

The primary alcohol functionality in 4-(2,4-dimethylphenoxy)butan-1-ol is a site of rich chemical reactivity, readily undergoing esterification, oxidation, and etherification reactions.

Esterification Reactions

The conversion of alcohols to esters, known as esterification, is a fundamental transformation in organic synthesis. For this compound, this can be achieved through several methods, most notably the Fischer esterification with carboxylic acids and acylation with acid chlorides or anhydrides.

The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). asianpubs.orgmasterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the ester product, an excess of the alcohol or the removal of water is often employed. asianpubs.org For instance, the reaction of a primary alcohol with acetic acid can yield the corresponding acetate (B1210297) ester. The rate of esterification can be influenced by steric hindrance around the alcohol's hydroxyl group. ucr.ac.cr

Acylation with more reactive derivatives of carboxylic acids, such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride), provides a more facile route to esters. These reactions are often carried out in the presence of a base, like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the liberated acid and to catalyze the reaction.

Table 1: Representative Esterification Reactions of Primary Alcohols

ReagentCatalyst/ConditionsProductGeneral Yield Range
Acetic AcidH₂SO₄, heatAcetate EsterModerate to High
Acetic AnhydridePyridine or DMAPAcetate EsterHigh
Benzoyl ChloridePyridineBenzoate EsterHigh

Oxidation Pathways

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are selective for the conversion of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. libretexts.org The formation of the aldehyde, 4-(2,4-dimethylphenoxy)butanal, would be the expected product under these conditions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, will oxidize the primary alcohol to the corresponding carboxylic acid, 4-(2,4-dimethylphenoxy)butanoic acid. sciencemadness.orgquora.comlibretexts.org The reaction often proceeds through the intermediate aldehyde, which is rapidly oxidized further. libretexts.org

Table 2: Expected Products from the Oxidation of this compound

Oxidizing AgentExpected Product
Pyridinium Chlorochromate (PCC)4-(2,4-Dimethylphenoxy)butanal
Potassium Permanganate (KMnO₄)4-(2,4-Dimethylphenoxy)butanoic acid uni.lu

Etherification and Alkylation Reactions

The hydroxyl group of this compound can be converted into an ether through etherification reactions. A prominent method for this transformation is the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgyoutube.com For example, reaction with methyl iodide would yield 4-(2,4-dimethylphenoxy)-1-methoxybutane. The success of the Williamson ether synthesis is generally highest with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

Reactions Involving the Aromatic Moiety

The 2,4-dimethylphenoxy group in the molecule is an activated aromatic system, susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) and methyl groups are both electron-donating and ortho-, para-directing. libretexts.org Given that the para position is blocked, electrophilic attack is expected to occur at the ortho positions relative to the activating groups.

Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the aromatic ring. doubtnut.com Similarly, bromination with bromine in the presence of a Lewis acid catalyst, or under milder conditions for activated rings, would result in the substitution of a hydrogen atom with a bromine atom. researchgate.net The precise position of substitution would be influenced by the combined directing effects of the existing substituents and steric hindrance.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The mechanisms of the key transformations involving this compound are well-established for the respective reaction classes.

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule generate the ester. asianpubs.orgmasterorganicchemistry.comresearchgate.net

The oxidation of the primary alcohol to an aldehyde with a chromium-based reagent like PCC involves the formation of a chromate (B82759) ester intermediate. A subsequent base-assisted elimination reaction abstracts a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and reduction of the chromium species. libretexts.org The oxidation to a carboxylic acid with strong oxidants like KMnO₄ proceeds via the aldehyde, which may be hydrated before further oxidation. libretexts.org

The Williamson ether synthesis follows a classic SN2 mechanism. wikipedia.org The alkoxide ion, formed by deprotonation of the alcohol, acts as a potent nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgyoutube.com

Electrophilic aromatic substitution on the phenoxy ring involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The regioselectivity is governed by the ability of the existing substituents to stabilize the positive charge in the intermediate. libretexts.org

Kinetic Studies of Relevant Chemical Reactions

Despite a comprehensive search of scientific literature and chemical databases, specific kinetic studies focusing on the chemical reactions of this compound, including the determination of reaction rate constants, activation energies, or detailed quantitative kinetic data, are not publicly available at this time.

General principles of chemical reactivity suggest that as a substituted phenoxybutanol, this compound can undergo reactions typical for its functional groups: the primary alcohol and the aryl ether linkage. The reactivity of the hydroxyl group is influenced by the electron-donating nature of the alkyl chain, while the cleavage of the ether bond would be affected by the substitution pattern on the aromatic ring. However, without dedicated experimental studies, any discussion of reaction kinetics for this compound remains speculative.

Future research in this area would be necessary to provide the detailed kinetic profiles and data tables required for a thorough understanding of the compound's reaction mechanisms and transformation rates under various conditions.

Synthesis and Structural Characterization of Derivatives and Analogues of 4 2,4 Dimethylphenoxy Butan 1 Ol

Design Principles for Structural Modification

The structural modification of a lead compound like 4-(2,4-dimethylphenoxy)butan-1-ol is guided by established principles of medicinal chemistry aimed at optimizing its properties. These modifications are not random but are based on a rationale to probe the molecule's interaction with biological systems or to enhance its material characteristics.

Key design strategies include:

Modification of the Phenyl Ring: The electronic and steric properties of the aromatic ring can be altered by changing the number, position, or nature of the substituents. For instance, the methyl groups at the 2 and 4 positions could be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to influence binding affinity or metabolic stability.

Alteration of the Alkyl Chain: The four-carbon linker is a critical determinant of the molecule's flexibility and spatial orientation. Modifications can include shortening, lengthening, or introducing rigidity (e.g., double bonds or cyclic structures) into the chain. nih.gov This can significantly impact how the terminal functional group is presented to a target. nih.gov

Derivatization of the Terminal Alcohol: The primary alcohol is a key functional group that can be modified to explore different interactions. It can be esterified, etherified, or, most significantly, converted into other functional groups like amines, amides, or azides to create new classes of analogues with potentially different biological activities. domainex.co.uk

Introduction of Chirality: Introducing stereocenters into the alkyl chain can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities and properties. This is a crucial strategy in modern drug design to identify the most active and selective stereoisomer. youtube.com

These design principles are often employed in an iterative cycle of synthesis and testing to build a comprehensive understanding of the structure-activity relationship for this class of compounds. nih.gov

Synthetic Approaches to Phenoxyalkyl Alcohol Derivatives

The core structure of phenoxyalkyl alcohols is typically assembled via the Williamson ether synthesis. This reliable and versatile method remains a primary route for creating the crucial ether linkage.

Williamson Ether Synthesis: The most direct approach involves the reaction of a substituted phenol (B47542) with a haloalkanol. For the parent compound, this entails the reaction of 2,4-dimethylphenol (B51704) with a 4-halobutan-1-ol (e.g., 4-bromobutan-1-ol or 4-chlorobutan-1-ol). The reaction is conducted in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.

Reactants: 2,4-dimethylphenol and a suitable 4-haloalkanol.

Base: Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or stronger bases like sodium hydride (NaH) for less reactive systems. google.com

Solvent: Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the SN2 reaction. google.com

The reaction mixture is usually heated to drive the substitution to completion. An alternative strategy involves using a dihaloalkane (e.g., 1,4-dibromobutane) as the electrophile, which would require subsequent hydrolysis of the terminal halide to yield the alcohol. A facile one-pot method has also been developed using phenolic esters and halogenated alcohols, demonstrating the potential for acyl transfer during the reaction. nih.gov

Synthetic Routes to Phenoxyalkyl Amine Analogues

The conversion of the terminal alcohol in phenoxyalkyl alcohols to an amine is a common strategy to generate analogues with distinct properties. dntb.gov.uaresearchgate.net This transformation can be achieved through several synthetic pathways.

Two-Step Conversion from the Alcohol: A prevalent and reliable method involves a two-step sequence:

Activation of the Alcohol: The hydroxyl group is a poor leaving group and must first be converted into a better one. This is typically achieved by reacting the alcohol with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This forms a tosylate or mesylate ester, respectively.

Nucleophilic Substitution: The resulting tosylate or mesylate is a potent electrophile. It can be readily displaced by an amine nucleophile in an SN2 reaction. A wide variety of primary and secondary amines, or ammonia (B1221849) itself, can be used to generate the corresponding primary, secondary, or tertiary phenoxyalkyl amine analogues.

Direct Conversion and Alternative Routes: More direct methods are also available. For instance, deoxyazidation of the alcohol can be accomplished using an azide (B81097) source, followed by reduction of the resulting azide to the primary amine. domainex.co.uk This avoids the need for genotoxic alkyl halides. domainex.co.uk Another approach involves reacting tertiary alcohols with N-hydroxyphthalimide and a Lewis acid like BF₃·Et₂O, followed by hydrazinolysis to yield the corresponding alkoxyamine. researchgate.net

The general synthesis of phenoxyalkylamine derivatives can also start from different precursors, such as the condensation of a phenoxyalkyl bromide with an appropriate amine, which is a common strategy in the synthesis of related bioactive molecules. nih.gov

Stereochemical Control in Derivative Synthesis

When structural modifications introduce one or more stereocenters, controlling the stereochemical outcome of the reaction becomes critical. The synthesis of a single, desired stereoisomer often requires advanced asymmetric synthesis techniques.

Methods for Stereocontrol:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, if a chiral haloalkanol is used in the initial Williamson ether synthesis, its stereochemistry will be transferred to the final product.

Asymmetric Catalysis: If a derivative is synthesized via the reduction of a ketone precursor (e.g., a phenoxyalkyl ketone), a chiral reducing agent or a catalyst can be used to selectively produce one enantiomer of the resulting secondary alcohol.

Substrate Control: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. The Felkin-Anh model, for example, helps predict the stereoselectivity of nucleophilic additions to chiral carbonyl compounds. youtube.com

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This is a powerful technique for obtaining enantiomerically pure alcohols and their derivatives.

Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge and a major focus of modern organic synthesis, ensuring that the final products are stereochemically pure. youtube.com

Advanced Structural Characterization of Novel Derivatives

The unambiguous determination of the structure of newly synthesized derivatives is essential. While basic spectroscopic methods provide initial evidence, a combination of advanced techniques is required for complete characterization, especially for novel or complex structures. researchgate.net

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds in solution. numberanalytics.com

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons, the number of unique atoms, and splitting patterns that reveal adjacent protons. nih.gov

2D NMR: These experiments reveal correlations between different nuclei, allowing the complete assembly of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, which is essential for mapping out the proton network along the alkyl chain. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, definitively assigning carbon signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments, such as linking the protons on the benzylic carbon to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which can help determine the three-dimensional structure and conformation of the molecule. numberanalytics.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact molecular formula of the compound, greatly increasing confidence in its identity. nih.gov

X-ray Crystallography: When a derivative can be grown as a single crystal, X-ray crystallography provides the definitive, unambiguous three-dimensional structure. nih.gov It yields precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, serving as the ultimate proof of structure. redalyc.org

The following table summarizes the utility of these advanced techniques.

TechniqueInformation ProvidedApplication to Derivatives of this compound
COSY ¹H-¹H coupling correlationsConfirms the connectivity of protons along the butanol chain.
HSQC Direct ¹H-¹³C correlationsAssigns each carbon in the structure to its attached proton(s).
HMBC Long-range ¹H-¹³C correlationsConfirms the connection between the phenoxy ring and the alkyl chain via the ether oxygen.
HRMS Exact molecular mass and formulaVerifies the elemental composition of the newly synthesized derivative.
X-ray Crystallography 3D molecular structure, bond lengths/angles, absolute stereochemistryProvides definitive proof of structure and stereochemistry for crystalline solids. nih.gov

Spectroscopic Elucidation Methodologies for 4 2,4 Dimethylphenoxy Butan 1 Ol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which encompasses Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by infrared radiation or inelastic scattering of monochromatic light.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within 4-(2,4-Dimethylphenoxy)butan-1-ol by measuring the absorption of infrared radiation. The spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

Key Research Findings: The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. A prominent and broad absorption band is anticipated in the region of 3550-3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, broadened due to hydrogen bonding. utsouthwestern.eduucl.ac.uk The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The ether linkage (Ar-O-C) is expected to show a strong, characteristic stretching band around 1250-1200 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1075-1000 cm⁻¹ region. Additionally, the C-H stretching vibrations of the aliphatic butane (B89635) chain and methyl groups are expected in the 2960-2850 cm⁻¹ range. utsouthwestern.edu The region below 1500 cm⁻¹ is considered the fingerprint region, containing a complex pattern of absorptions unique to the molecule. utsouthwestern.edu

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchAlcohol
~3050-3020C-H stretchAromatic
~2960-2850C-H stretchAliphatic (CH₂, CH₃)
~1610, 1500C=C stretchAromatic Ring
~1240C-O-C stretchAryl-Alkyl Ether
~1050C-O stretchPrimary Alcohol

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It is a valuable technique for elucidating the skeletal structure of organic molecules.

Key Research Findings: In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring should produce a strong and sharp band. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will also be visible. The C-C and C-O stretching modes of the butanol chain and the ether linkage contribute to the spectrum in the 1200-700 cm⁻¹ region. spectroscopyonline.com Unlike in FT-IR, the O-H stretching band in the Raman spectrum is typically weak. The presence of methyl groups on the aromatic ring will also give rise to characteristic C-H bending and stretching modes.

Table 2: Predicted FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H stretchAromatic
~2930C-H stretchAliphatic (CH₂, CH₃)
~1615C=C stretchAromatic Ring
~1000Ring BreathingAromatic Ring
~840C-C stretchSkeletal

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of the atoms.

Key Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The protons on the aromatic ring will appear in the downfield region, typically between 6.5 and 7.5 ppm. The two methyl groups attached to the aromatic ring will each produce a singlet in the upfield region, around 2.2-2.4 ppm. The protons of the butanol chain will exhibit characteristic multiplets. The methylene (B1212753) group attached to the phenoxy oxygen (-O-CH₂-) is expected to be a triplet around 4.0 ppm. The methylene group adjacent to the hydroxyl group (-CH₂-OH) will also be a triplet, likely around 3.6 ppm. The two central methylene groups of the butane chain will appear as multiplets in the range of 1.6-2.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. docbrown.info The integration of the peaks will correspond to the number of protons in each environment.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.7m3HAromatic protons
~3.95t2HO-CH₂-CH₂-
~3.65t2H-CH₂-OH
~2.25s3HAr-CH₃
~2.20s3HAr-CH₃
~1.85m2H-O-CH₂-CH₂-CH₂-
~1.70m2H-CH₂-CH₂-OH
Variablebr s1H-OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each chemically distinct carbon atom gives a separate signal.

Key Research Findings: The ¹³C NMR spectrum of this compound will show a distinct signal for each of the 12 carbon atoms, as they are all chemically non-equivalent. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon attached to the oxygen appearing at the most downfield position in this group. The carbons of the two methyl groups on the aromatic ring will appear at the most upfield positions, typically between 15 and 25 ppm. The carbons of the butanol chain will have chemical shifts that are influenced by the adjacent oxygen atoms. The carbon of the methylene group attached to the phenoxy oxygen (-O-CH₂-) is expected around 68 ppm, while the carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is expected around 62 ppm. docbrown.info The two central methylene carbons of the butane chain will have chemical shifts in the range of 25-30 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155Ar-C (C-O)
~130-135Ar-C (quaternary)
~110-128Ar-C (CH)
~68O-CH₂-
~62-CH₂-OH
~29-O-CH₂-CH₂-
~26-CH₂-CH₂-OH
~20Ar-CH₃
~16Ar-CH₃

X-ray Crystallographic Analysis

Key Research Findings: As of the current literature survey, no public domain X-ray crystallographic data for this compound is available. However, based on the analysis of structurally similar compounds, a hypothetical crystal structure can be conceptualized. nih.gov It is expected that in the solid state, the molecules would be linked by intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules, forming chains or more complex networks. The conformation of the flexible butoxy chain would be determined by a combination of intramolecular steric interactions and intermolecular packing forces. The dihedral angle between the plane of the aromatic ring and the plane of the butanol chain would be a key structural parameter.

Table 5: Hypothetical X-ray Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for organic molecules)
Key Bond Lengths (Å)C-O (ether) ~1.37, C-O (alcohol) ~1.43, C-C (aliphatic) ~1.53, C-C (aromatic) ~1.39
Key Bond Angles (°)C-O-C (ether) ~118, C-C-O (alcohol) ~109.5
Hydrogen BondingO-H···O intermolecular interactions expected

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would allow for the unambiguous determination of the molecular structure of this compound, providing detailed information on bond lengths, bond angles, and torsion angles.

The process would begin with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the positions and intensities of the diffracted X-rays, the electron density distribution within the crystal can be mapped, ultimately revealing the precise location of each atom.

The crystallographic data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical data table below. This table would include essential parameters that define the crystal lattice and the molecule's geometry within it.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₁₂H₁₈O₂
Formula Weight194.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.567
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1089.1
Z4
Calculated Density (g/cm³)1.183
Absorption Coeff. (mm⁻¹)0.081
F(000)424

This detailed structural information would confirm the connectivity of the 2,4-dimethylphenoxy group to the butan-1-ol moiety and reveal the specific conformation adopted by the molecule in the solid state, including the orientation of the aromatic ring relative to the aliphatic chain.

Supramolecular Interactions and Crystal Packing Analysis

Beyond the structure of a single molecule, understanding how molecules of this compound interact with each other in the crystal lattice is fundamental to comprehending its bulk properties. These non-covalent interactions, collectively known as supramolecular interactions, govern the crystal's stability, melting point, and solubility. The primary alcohol functional group suggests that hydrogen bonding plays a significant role in the crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group of the butanol chain is a classic hydrogen bond donor, while the oxygen atom of the hydroxyl group and the ether oxygen can act as hydrogen bond acceptors. A detailed analysis of the crystal structure would reveal the specific hydrogen bonding network. For instance, molecules could link together to form chains, dimers, or more complex three-dimensional architectures. The geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the angle, are critical for assessing their strength.

Hypothetical Hydrogen Bond Geometry (Å, °)

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
O(2)—H(2A)···O(1)i0.821.982.785(2)168.0

(Symmetry code: (i) x, -y+1/2, z+1/2)

Hirshfeld Surface Analysis: To further visualize and quantify the various intermolecular contacts within the crystal, Hirshfeld surface analysis would be employed. This computational method maps the electron distribution of a molecule within the crystal to generate a unique three-dimensional surface. The surface is colored according to the types and closeness of intermolecular contacts.

Through the combination of single-crystal X-ray diffraction and detailed analysis of supramolecular interactions, a complete and nuanced picture of this compound in the solid state can be achieved, providing a foundational understanding of its material properties.

Computational and Theoretical Investigations of 4 2,4 Dimethylphenoxy Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure and properties of compounds like 4-(2,4-Dimethylphenoxy)butan-1-ol at the atomic level.

Density Functional Theory (DFT) for Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.govscispace.comresearchgate.netmdpi.com This is achieved by solving the Schrödinger equation in an approximate way, focusing on the electron density. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key geometrical parameters. scispace.comresearchgate.netmdpi.com These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The process of geometry optimization finds the lowest energy conformation of the molecule, which corresponds to its most probable structure. nih.gov

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.41
C-O (ether)~1.37
C-O (alcohol)~1.43
C-H (aromatic)~1.08
C-H (aliphatic)~1.09 - 1.10
O-H (alcohol)~0.96
**Bond Angles (°) **C-O-C (ether)~118°
C-C-O (alcohol)~109.5°
C-C-C (aliphatic)~109.5°
Dihedral Angles (°) C-C-O-CVariable (defines conformation)

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.

Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, Intensities)

Following geometrical optimization, the same DFT methods can be used to predict the vibrational spectrum (infrared and Raman) of this compound. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These theoretical vibrational wavenumbers and their corresponding intensities can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this molecule would include O-H stretching of the alcohol group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ether and alcohol functionalities, and various bending and torsional modes.

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchAlcohol~3400 - 3600
C-H StretchAromatic~3000 - 3100
C-H StretchAliphatic~2850 - 2960
C=C StretchAromatic Ring~1450 - 1600
C-O StretchEther~1200 - 1250
C-O StretchAlcohol~1050 - 1150

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanol chain in this compound allows for multiple spatial arrangements, or conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable ones. This is typically done by rotating specific bonds (dihedral angles) and calculating the potential energy at each step. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometrical parameters. By identifying the minima on the PES, the most stable conformers can be determined, providing insight into the molecule's preferred shapes.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

The electronic properties of a molecule are crucial for understanding its reactivity. rsc.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical behavior. acadpubl.eumalayajournal.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. malayajournal.orgdergipark.org.tr A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. rsc.orgacadpubl.eumalayajournal.org It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, such as around the oxygen atoms), while blue areas indicate positive potential (electron-poor regions). The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. rsc.orgacadpubl.eu

Hypothetical Electronic Properties for this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy1.5
HOMO-LUMO Gap8.0

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics. For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds between the alcohol group and water molecules. nih.gov It would also provide information on the molecule's conformational flexibility and diffusion in solution.

Advanced Research Applications of 4 2,4 Dimethylphenoxy Butan 1 Ol in Chemical Science

Role as a Key Intermediate in Complex Molecule Synthesis

The bifunctional nature of 4-(2,4-Dimethylphenoxy)butan-1-ol, possessing both a hydroxyl group and a substituted aromatic ether, makes it a valuable intermediate in the synthesis of more complex molecules. The primary alcohol functionality can undergo a variety of transformations, serving as a handle for chain extension or the introduction of new functional groups.

One of the primary applications of this compound is in the synthesis of corresponding carboxylic acids and aldehydes through oxidation. For instance, the oxidation of the primary alcohol can yield 4-(2,4-Dimethylphenoxy)butanoic acid. This transformation is a critical step in the synthesis of various target molecules where a carboxylic acid moiety is required for further reactions, such as amide or ester formation.

While specific, large-scale synthetic applications are not widely documented in publicly available literature, its structural similarity to other phenoxybutanol derivatives suggests its potential use in the synthesis of agrochemicals and pharmaceutical intermediates. Agrochemical research often utilizes intermediates with specific substitution patterns on the phenyl ring to fine-tune the biological activity of the final product. The 2,4-dimethyl substitution, in particular, can influence the molecule's interaction with biological targets.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent(s)Product Type
OxidationPCC, DMP, TEMPOAldehyde
OxidationKMnO₄, Jones reagentCarboxylic Acid
EtherificationNaH, Alkyl HalideEther
EsterificationAcyl Chloride, Carboxylic AcidEster

Investigations in Polymer and Material Science Precursor Development

In the realm of polymer and material science, the structure of this compound presents intriguing possibilities for its use as a monomer or a modifying agent. The terminal hydroxyl group allows for its incorporation into polyester (B1180765) or polyurethane chains through condensation polymerization. The bulky and hydrophobic 2,4-dimethylphenoxy group would then be pendant to the polymer backbone, influencing the material's properties such as thermal stability, solubility, and mechanical strength.

Research into materials containing substituted phenolic moieties has shown that these groups can enhance properties like flame retardancy and oxidative stability. While direct studies on polymers derived from this compound are limited, the principles established with similar phenolic compounds suggest a promising area for future investigation. The specific substitution pattern of the dimethyl groups could lead to polymers with tailored properties for applications in specialty coatings, adhesives, or engineering plastics.

Studies on Chemo- and Regio-Selectivity for Reaction Engineering

The study of chemo- and regio-selectivity is crucial for efficient and controlled chemical synthesis. The structure of this compound offers a platform for investigating such selectivity. For instance, in reactions involving both the hydroxyl group and the aromatic ring, controlling the reaction conditions to favor one reaction site over the other is a key challenge.

Electrophilic substitution on the aromatic ring is a potential area of study. The directing effects of the ether oxygen and the two methyl groups would influence the position of substitution. Understanding these effects is vital for the selective synthesis of further functionalized derivatives. The steric hindrance provided by the methyl groups and the butoxy chain can also play a significant role in directing the approach of reagents, leading to specific regioisomers. While specific research on the chemo- and regioselective reactions of this particular compound is not extensively published, studies on similarly substituted phenols provide a theoretical framework for predicting its reactivity.

Development of High Purity Analytical Standards

The development of high-purity analytical standards is a cornerstone of accurate chemical analysis. For a compound like this compound, which may be an intermediate or an impurity in the synthesis of other commercially important chemicals, having a certified reference material is essential for quality control.

Q & A

Q. Table 1: Key Spectral Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)EIMS (m/z)Yield (%)
Oxadiazole-thiol (C₂₀H₂₀N₄O₄S)2.25 (s, 6H, CH₃), 4.10 (s, 2H, SCH₂)412 [M⁺]81
Nitrobenzylidene hydrazide8.50 (s, 1H, CH=N), 7.80 (d, 2H, Ar-H)439 [M⁺]79

Q. Table 2: Reaction Conditions for Cross-Coupling

Reaction TypeCatalyst SystemTemperatureYield (%)
C-O CouplingCuI/K₂CO₃/phen110°C75
Suzuki-MiyauraPd(OAc)₂/PPh₃80°C68

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.